3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including electrophilic and nucleophilic substitutions . Nucleophilic attacks typically occur at positions 2 and 5, while electrophilic substitutions can replace –CH= with –N= .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the reactions. Conditions often involve heating and the use of solvents to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: In chemistry, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology and Medicine: This compound has shown promise in various biological applications, including as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to inhibit specific enzymes and interact with biological receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used in the development of new materials with specific properties, such as dyes, lubricants, and analytical reagents .
Mechanism of Action
The mechanism of action of 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the enzyme urease, which is a virulence factor in certain microorganisms . Additionally, it can disrupt DNA replication processes, making it effective against both bacterial and cancer cells . The compound’s ability to form hydrogen bonds and interact with specific receptors contributes to its biological activity .
Comparison with Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Comparison: Compared to these similar compounds, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the 4-methylphenyl groups can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for further research and development .
Properties
CAS No. |
113486-92-3 |
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Molecular Formula |
C20H14N8S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H14N8S2/c1-11-3-7-13(8-4-11)15-21-23-19-27(15)25-17(29-19)18-26-28-16(22-24-20(28)30-18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
PSWIOERBQOKPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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